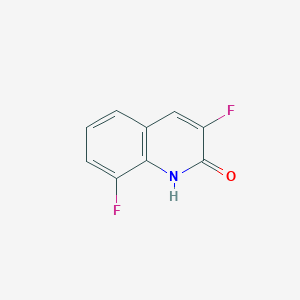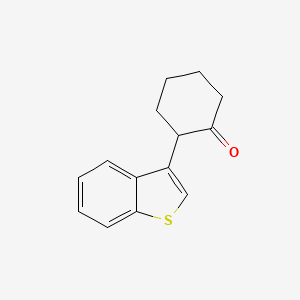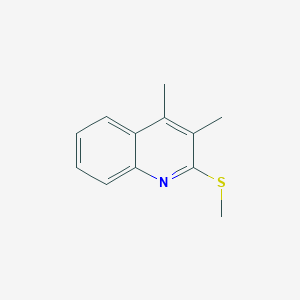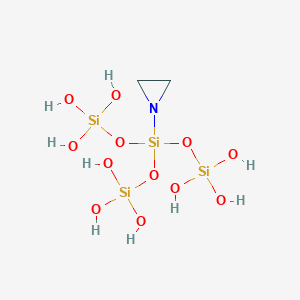
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a silanetriyl core bonded to three trihydrogen orthosilicate groups, with an aziridinyl group attached to the silicon atom. The presence of the aziridinyl group imparts distinct reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) typically involves the reaction of aziridine with silanetriyl tris(trihydrogen orthosilicate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The aziridinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanetriyl oxides, while substitution reactions can produce a variety of functionalized silanetriyl compounds.
Aplicaciones Científicas De Investigación
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential in drug delivery systems due to its unique reactivity.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of specialized coatings and adhesives.
Mecanismo De Acción
The mechanism by which (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) exerts its effects involves the interaction of the aziridinyl group with various molecular targets. The aziridinyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate): shares similarities with other silanetriyl compounds, such as silanetriyl tris(trihydrogen orthosilicate) and aziridinyl-substituted silanes.
1,2,4-Triazole-containing compounds: These compounds also exhibit unique reactivity and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets (Aziridin-1-yl)silanetriyl tris(trihydrogen orthosilicate) apart is the presence of the aziridinyl group, which imparts distinct reactivity and makes it a versatile compound for various applications. Its ability to undergo ring-opening reactions and form reactive intermediates is a key feature that distinguishes it from other similar compounds.
Propiedades
Número CAS |
185553-77-9 |
|---|---|
Fórmula molecular |
C2H13NO12Si4 |
Peso molecular |
355.46 g/mol |
Nombre IUPAC |
aziridin-1-yl-tris(trihydroxysilyloxy)silane |
InChI |
InChI=1S/C2H13NO12Si4/c4-17(5,6)13-16(3-1-2-3,14-18(7,8)9)15-19(10,11)12/h4-12H,1-2H2 |
Clave InChI |
AMTRYPASRHOCTH-UHFFFAOYSA-N |
SMILES canónico |
C1CN1[Si](O[Si](O)(O)O)(O[Si](O)(O)O)O[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


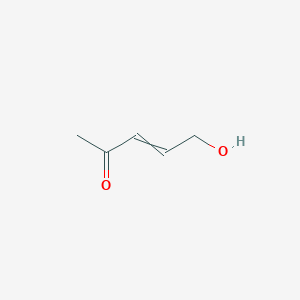
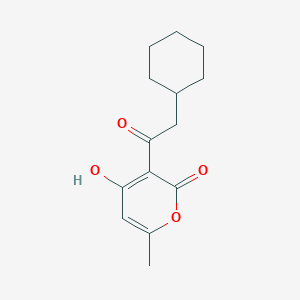
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
